methyl 2-(5-cyano-1H-indol-3-yl)acetate
Description
Methyl 2-(5-cyano-1H-indol-3-yl)acetate is a substituted indole derivative characterized by a cyano group (-CN) at position 5 of the indole ring and a methyl ester moiety on the acetoxy side chain (C₁₂H₁₀N₂O₂, MW: 216.22 g/mol). Indole derivatives are widely studied for their biological activities, including enzyme inhibition, neuroprotection, and anticancer properties.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 2-(5-cyano-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)5-9-7-14-11-3-2-8(6-13)4-10(9)11/h2-4,7,14H,5H2,1H3 |
InChI Key |
GSIQVNSIWHWHOS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Indole Ring
The position and nature of substituents on the indole ring significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (-CN, -NO₂, -Cl) at position 5 enhance binding to enzyme active sites via dipole interactions, as seen in IGF1RK inhibitors .
- Steric effects : A 2-methyl substituent (e.g., in ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate) may hinder interactions in confined binding pockets .
Ester Group Variations
The ester moiety impacts lipophilicity and metabolic stability:
- Methyl esters (e.g., target compound) offer moderate lipophilicity, balancing membrane permeability and solubility.
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